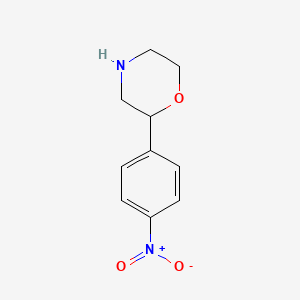

2-(4-Nitrophenyl)morpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUCKOYGKLBSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501010 | |

| Record name | 2-(4-Nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61192-65-2 | |

| Record name | 2-(4-Nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Utility of (S)-2-(4-Nitrophenyl)morpholine: A Technical Guide for Advanced Synthesis

Introduction: The Ascendancy of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in modern drug discovery, prized for its ability to enhance the physicochemical properties of bioactive molecules, such as aqueous solubility and metabolic stability.[1] When chirality is introduced into the morpholine ring, particularly at the C-2 position, it unlocks a three-dimensional chemical space that is critical for precise molecular recognition and potent pharmacological activity. This guide provides an in-depth technical overview of the chiral building block, (S)-2-(4-Nitrophenyl)morpholine, a versatile intermediate poised for application in the synthesis of complex, high-value chiral molecules. While direct literature on this specific enantiomer is sparse, this document will leverage established principles of asymmetric synthesis and the known properties of analogous structures to provide a comprehensive and predictive guide for researchers, scientists, and drug development professionals.

The presence of the 4-nitrophenyl group at the stereogenic C-2 center offers a unique combination of functionalities. The nitro group serves as a versatile synthetic handle, readily transformable into an amino group, which opens avenues for a diverse array of subsequent chemical modifications, including amide bond formation, sulfonylation, and the construction of further heterocyclic systems.[2] The inherent chirality of the scaffold provides a foundational element for the development of enantiomerically pure pharmaceuticals, where stereochemistry is paramount for therapeutic efficacy and safety.[3]

This guide will delineate the inferred physicochemical properties of (S)-2-(4-Nitrophenyl)morpholine, propose robust methodologies for its enantioselective synthesis, and explore its potential applications as a strategic building block in asymmetric synthesis and drug discovery.

Physicochemical and Structural Properties

| Property | Inferred Value/Description | Rationale/Supporting Evidence |

| Molecular Formula | C₁₀H₁₂N₂O₃ | Based on chemical structure |

| Molecular Weight | 208.22 g/mol | Calculated from the molecular formula |

| Appearance | Expected to be a crystalline solid | 4-(4-Nitrophenyl)morpholine is a light yellow to orange crystalline powder. |

| Melting Point | Estimated to be in the range of 140-160 °C | The melting point of 4-(4-Nitrophenyl)morpholine is 151-155 °C. The position of the substituent may influence the crystal packing and thus the melting point. |

| Solubility | Likely soluble in polar organic solvents such as dichloromethane, ethyl acetate, and methanol; sparingly soluble in nonpolar solvents and water. | General solubility trends for polar organic molecules. |

| Chirality | Contains one stereocenter at the C-2 position, existing as two enantiomers (S and R). | Inherent to the 2-substituted morpholine structure. |

| Spectroscopic Data | ¹H NMR: Expect signals for the aromatic protons (with characteristic splitting for a 1,4-disubstituted benzene ring), and complex multiplets for the diastereotopic morpholine protons. ¹³C NMR: Expect distinct signals for the aromatic and morpholine carbons. IR: Expect characteristic peaks for N-H, C-H, C-O, C-N, and NO₂ stretching vibrations. | Based on the functional groups present in the molecule. |

Chemical Structure

Caption: Chemical structure of (S)-2-(4-Nitrophenyl)morpholine.

Enantioselective Synthesis Strategies

The enantioselective synthesis of 2-substituted morpholines presents a significant challenge due to the need to control the stereocenter adjacent to the ring oxygen.[5] Several modern synthetic methodologies can be adapted to achieve the synthesis of (S)-2-(4-Nitrophenyl)morpholine with high enantiopurity. One of the most promising approaches is the asymmetric hydrogenation of a dehydromorpholine precursor.[5][6]

Proposed Synthetic Pathway: Asymmetric Hydrogenation

This strategy involves the synthesis of a 2-(4-nitrophenyl)dehydromorpholine intermediate, followed by a rhodium-catalyzed asymmetric hydrogenation to install the chiral center.

Caption: Proposed synthetic workflow for (S)-2-(4-Nitrophenyl)morpholine.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of dehydromorpholines.[7] Optimization of reaction conditions would be necessary to achieve high yield and enantioselectivity for this specific substrate.

Step 1: Synthesis of 2-(4-Nitrophenyl)-3,4-dihydro-2H-1,4-oxazine

-

Alkylation: To a solution of 2-amino-1-(4-nitrophenyl)ethanol (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoacetaldehyde diethyl acetal (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(2,2-diethoxyethyl)-2-amino-1-(4-nitrophenyl)ethanol.

-

Cyclization: Dissolve the purified intermediate in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 2-(4-nitrophenyl)-3,4-dihydro-2H-1,4-oxazine.

Step 2: Asymmetric Hydrogenation to (S)-2-(4-Nitrophenyl)morpholine

-

Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 eq) and a chiral bisphosphine ligand (e.g., (S,S)-Et-DuPhos, 0.011 eq) in a degassed, anhydrous solvent such as dichloromethane. Stir the solution at room temperature for 30 minutes to form the active catalyst.

-

Hydrogenation: In a high-pressure autoclave, dissolve the 2-(4-nitrophenyl)-3,4-dihydro-2H-1,4-oxazine (1.0 eq) in degassed, anhydrous dichloromethane.

-

Transfer the prepared catalyst solution to the autoclave via cannula.

-

Seal the autoclave, purge several times with high-purity hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-2-(4-Nitrophenyl)morpholine.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Applications in Drug Development and Asymmetric Synthesis

The (S)-2-(4-Nitrophenyl)morpholine building block is a valuable precursor for the synthesis of a wide range of chiral molecules with potential therapeutic applications. The strategic placement of the nitro group allows for its transformation into an amine, which can then be further functionalized.

Potential as a Precursor to Bioactive Molecules

The resulting (S)-2-(4-aminophenyl)morpholine is a key intermediate for the synthesis of compounds targeting various biological pathways. For instance, substituted aminophenyl-morpholines are found in molecules with applications as kinase inhibitors, central nervous system agents, and antibacterial agents.[8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 4. 2-Phenylmorpholine | C10H13NO | CID 91101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

2-(4-Nitrophenyl)morpholine pharmacophore features

An In-Depth Technical Guide to the Pharmacophore of 2-(4-Nitrophenyl)morpholine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and metabolic properties.[1] When incorporated into the 2-(4-nitrophenyl)morpholine framework, it gives rise to a pharmacophore with significant therapeutic potential, most notably in oncology.[2][3] This guide deconstructs the core pharmacophoric features of this scaffold, exploring the intricate structure-activity relationships (SAR) that govern its biological function. We delve into its primary mechanism of action as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently deregulated in cancer.[4][5] Supported by field-proven experimental protocols and computational workflows, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, certain chemical structures, termed "privileged scaffolds," appear repeatedly in biologically active compounds, demonstrating an ability to interact with a variety of biological targets. The morpholine ring is a quintessential example of such a scaffold.[1] Its inclusion in a molecule often enhances aqueous solubility, improves metabolic stability, and provides a geometrically defined vector for interacting with protein targets.[6] These advantageous properties have led to its incorporation into numerous FDA-approved drugs and experimental agents.[1]

The 2-(4-nitrophenyl)morpholine structure combines this privileged heterocycle with an electronically distinct aromatic system. This specific combination has emerged as a key intermediate and a foundational pharmacophore for a range of biologically active molecules, particularly those with potent anticancer properties.[2][7][8] Understanding the precise role of each component—the morpholine ring, the phenyl group, and the influential nitro substituent—is critical for the rational design of next-generation inhibitors.

Deconstructing the Core Pharmacophore

The biological activity of the 2-(4-nitrophenyl)morpholine scaffold arises from a specific three-dimensional arrangement of chemical features that are recognized by its biological target(s). These features constitute its pharmacophore.

-

The Morpholine Ring: This saturated heterocycle typically adopts a stable chair conformation in its crystalline state.[2][9] The ring's oxygen atom is a crucial hydrogen bond acceptor, a feature consistently exploited in the design of kinase inhibitors.[10] The nitrogen atom, while less basic than in piperidine, can also participate in interactions and serves as a key attachment point for further chemical modification.

-

The Aromatic System (Phenyl Ring): The 4-nitrophenyl group provides a rigid, planar region essential for binding. This aromatic ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's active site, a phenomenon that helps stabilize the crystal structure of the parent compound.[2][9]

-

The Nitro Group: Positioned at the para-position of the phenyl ring, the nitro group is a strong electron-withdrawing feature.[11] This electronic influence polarizes the aromatic ring, potentially modulating the strength of π-stacking interactions. Furthermore, the oxygen atoms of the nitro group can act as additional hydrogen bond acceptors, contributing to the binding affinity and specificity of the molecule. The nitro group is also a versatile synthetic handle; its reduction to an aniline provides a straightforward route to generate diverse libraries of analogs for SAR studies.[6]

These individual features coalesce into a unified pharmacophore model, illustrated below.

Caption: Key pharmacophoric features of the 2-(4-nitrophenyl)morpholine scaffold.

Structure-Activity Relationship (SAR) Insights

The validation of a pharmacophore model relies on systematic SAR studies, where modifications to the scaffold are correlated with changes in biological activity. While comprehensive SAR data for the parent 2-(4-nitrophenyl)morpholine are dispersed, studies on analogous systems, particularly morpholino-substituted quinazolines and triazines, provide powerful insights into optimizing this scaffold for anticancer activity.

A key takeaway from multiple studies is that substitutions on the phenyl ring and modifications to the morpholine ring are critical determinants of potency. For instance, in a series of 2-morpholino-4-anilinoquinoline derivatives evaluated for anticancer activity against the HepG2 cell line, the nature of the substituent on the aniline ring (analogous to our nitrophenyl ring) had a profound impact on cytotoxicity.[12]

| Compound ID | Core Scaffold Modification | R-Group (on Phenyl Ring) | IC50 (μM) vs. HepG2[12] |

| 3c | 2-morpholino-4-anilinoquinoline | 4-OCH2CH2OH | 11.42 |

| 3d | 2-morpholino-4-anilinoquinoline | 3,4,5-(OCH3)3 | 8.50 |

| 3e | 2-morpholino-4-anilinoquinoline | 4-(CH2)2-morpholino | 12.76 |

This data illustrates that larger, more complex substitutions at the para-position of the phenyl ring can be well-tolerated and even enhance potency, suggesting the presence of a significant pocket in the target's binding site.[12] Similarly, in the development of dual PI3K/MEK inhibitors, replacing one of the morpholine groups on a triazine scaffold with various 2-aminoethyl groups showed that analogs with pendant hydroxyl or methoxy groups retained potent nanomolar inhibition of PI3K isoforms, whereas those with amino groups were significantly less active.[13]

Key SAR Principles:

-

Phenyl Ring Substitution: The para-position is a critical vector for modification. Both electron-donating and electron-withdrawing groups, as well as larger heterocyclic moieties, can influence activity, indicating a need for careful optimization based on the specific target.[12][14]

-

Morpholine Integrity: The morpholine oxygen is often essential for activity, forming a critical hydrogen bond with the hinge region of many kinases.[10] Replacing the morpholine ring must be done with bioisosteres that preserve this key interaction.

-

Stereochemistry: For 2-substituted morpholines, the stereochemistry at the C2 position can be crucial for orienting the phenyl ring correctly within the binding pocket. This aspect requires careful control during synthesis and evaluation.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A predominant mechanism through which morpholine-containing compounds exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4][15] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and it is one of the most frequently hyperactivated signaling networks in human cancer.[5][16]

The Signaling Cascade:

-

Activation: Receptor tyrosine kinases (RTKs) on the cell surface, upon binding growth factors, activate Class I PI3K.

-

Second Messenger Production: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Recruitment & Activation: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase Akt.

-

Downstream Signaling: Activated Akt phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth while inhibiting apoptosis.

Dual inhibitors that target both PI3K and mTOR, such as the morpholino-triazine-based PKI-587, are particularly effective because they can shut down this pathway at two critical nodes.[4] The 2-(4-nitrophenyl)morpholine scaffold shares key pharmacophoric features with these established inhibitors, strongly suggesting a similar mechanism of action.

Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade by morpholine-based compounds.

Experimental Protocols for Pharmacophore Validation

To validate the biological activity and mechanism of novel analogs based on the 2-(4-nitrophenyl)morpholine scaffold, a series of robust and reproducible assays are required.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Objective: To measure the dose-dependent cytotoxic effect of test compounds on a cancer cell line (e.g., MCF-7, A549).[17]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in appropriate cell culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Target Engagement via Western Blot

This protocol assesses whether a compound inhibits the PI3K/Akt pathway by measuring the phosphorylation status of Akt.

Objective: To detect changes in the levels of phosphorylated Akt (p-Akt) relative to total Akt in compound-treated cancer cells.

Methodology:

-

Cell Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat the cells with the test compound at 1x, 2x, and 5x its IC50 value for a predetermined time (e.g., 6-24 hours). Include a vehicle control.

-

Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt, diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.

-

Analysis: Quantify the band intensities. A decrease in the p-Akt/Total Akt ratio in treated cells compared to the control indicates pathway inhibition.

Computational Workflow for Analog Design

A rational, in silico approach can accelerate the design of more potent analogs.

Caption: An integrated computational and experimental workflow for analog development.

Conclusion and Future Directions

The 2-(4-nitrophenyl)morpholine scaffold represents a validated and highly tractable starting point for the development of novel anticancer agents. Its core pharmacophore is defined by a hydrogen-bond-accepting morpholine oxygen, a planar aromatic ring capable of π-stacking, and an electron-poor nitrophenyl moiety that offers additional hydrogen bond acceptors and a key vector for synthetic elaboration. The primary mechanism of action for many of its derivatives involves the potent inhibition of the oncogenic PI3K/Akt/mTOR pathway.

Future research should focus on several key areas:

-

Target Selectivity: Exploring substitutions that can confer selectivity for specific PI3K isoforms to minimize off-target effects.

-

Dual-Targeting Agents: Leveraging the scaffold to design novel dual-inhibitors (e.g., PI3K/HDAC or PI3K/MEK) to overcome drug resistance.[13]

-

Improving Drug-like Properties: Optimizing the scaffold to enhance pharmacokinetic parameters such as oral bioavailability and metabolic half-life.

By combining rational, structure-based design with robust biological evaluation, the 2-(4-nitrophenyl)morpholine pharmacophore will undoubtedly continue to yield promising clinical candidates for the treatment of cancer and other diseases.

References

- Benchchem. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6nMwGDCBl6IE4l32VTZXiWQnLp5JiMI5URrMwOVgx4mS9kfGtoXNRLrL9Tz5ZeKoouOERNIyRoLNPpShib-ws7K1zgREXTnhkQWExuI0ox58Gp13l000ffJgdVRYzngrqjpDLXw==]

- Chem-Impex. 4-(4-Nitrophenyl)morpholine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq4cOXQT2Ao_pOxH6rFA09lBAUCGXxpO78nVXuGczZTueoHsUpAVspbdpTh_3SEnxUnNtoCS2-FJBvvgdtrApQurNMYGdi6gbX7AWf5zO79ETAPBE_KnxDrz5qDzqyFCfwhpg=]

- Al-Qaisi, A. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKMPwOw0Wku90l9xtJuSeZ10j9CZMwQDmRD9JAi7y50gK1BIadJqHVflcmuHeLS_oKcX5KXZcIwFLcsiGWZxvR8BQVSRbltepmcZF4xUEozFQPKM2vMplAJSCOFWZGJfL-jwyna7Cs4rdqZtht]

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [URL: https://pubmed.ncbi.nlm.nih.gov/31512284/]

- Tej-chemicals.com. Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4PUMkKC5oPKrzdqLfDWyVzVYitF4nZAzk2XrmeLTfpNDDIqSlsHECqD--f4bn3I_oZ6eaxAU4mT3rw1cId5pecXNV6Nypl5TJgKQ4lHS15twNhrcUJQ5S7fAJCstudKH-sLaF-Gh2C5gE5PWgbfAR6wQFe0fSlVbMw9eEEcLRSsqRm28YvU6_gemYaDgs3-h6w56KO78zfcheiaaY9KjVZG1s0mOwMg1ZYKJ-O8kztkczVYadv5sWyNXdLdGYig==]

- Wang, L. J. et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3342398/]

- Imming, P. et al. (2023). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2023(3), M1704. [URL: https://www.mdpi.com/1422-8599/2023/3/M1704]

- Wang, L. J. et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. [URL: https://www.researchgate.net/publication/230605991_4-4-Nitrophenylmorpholine]

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLfAbd3OIGR68wI1AGO6rSG_hf6LSMNXqaFHOtTD6tg9d4zD0zdLPJuM7x6bS2sk_cyqxt-pWIdLhJ3rqEWp9a2ZCFglKAu-zXO4iUq7x7THbyrqnW]

- Kumar, A. et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 601-609. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9159817/]

- Singh, S. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html]

- Liu, K. K. et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4805720/]

- Liu, K. K. et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Europe PMC. [URL: https://europepmc.org/article/med/26956903]

- Gontova, I. et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6614. [URL: https://www.mdpi.com/1420-3049/27/19/6614]

- Bioinformation. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFekRUq1bi8SqRNU2RViB_CKr1gu767l_R5U60lMzWPtIElZsAWngG-NiuOk-fVUAjCg0HJribjwx0EuDA_J9C_PQWh3_ii8U_eiD7vhyp7Fo0xAHURtsSMxTM--fkPIujwrjXt91SsOQO-BwK9e5f542nqi5ucW6hdb1sB1oGH_Cbg6zce96HKdbSDTmg7RCO5G3EWmh3X_p3Ad981MLo=]

- D.Y. Patil Medical College And University. (2025). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [URL: https://www.youtube.

- Perin, N. et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12988. [URL: https://www.mdpi.com/1422-0067/24/16/12988]

- Drug Design Org. Structure Activity Relationships. [URL: https://www.drug-design.org/sar.html]

- ResearchGate. (2025). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [URL: https://www.researchgate.

- Akahane, K. et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLoS One, 11(3), e0152477. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4814059/]

- Boudreau, M. W. et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. RSC Medicinal Chemistry, 13(8), 901-913. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9426639/]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 6. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2-(4-Nitrophenyl)morpholine Analogs: A Technical Guide

This guide provides an in-depth technical analysis of 2-(4-Nitrophenyl)morpholine and its analogs. It distinguishes this specific C-aryl morpholine scaffold from its N-aryl isomers, focusing on its unique pharmacological profile as a phenmetrazine derivative and a bio-reducible antimicrobial pharmacophore.

Executive Summary

2-(4-Nitrophenyl)morpholine represents a specialized chemical scaffold situated at the intersection of psychostimulant medicinal chemistry and antimicrobial "warhead" design. Structurally, it is a C-aryl morpholine , making it a direct analog of Phenmetrazine (3-methyl-2-phenylmorpholine), a classic norepinephrine-dopamine releasing agent (NDRA).

Unlike its unsubstituted parent, the inclusion of a para-nitro group fundamentally alters its biological trajectory:

-

Pharmacodynamics: The strong electron-withdrawing nature of the nitro group modulates affinity for monoamine transporters (DAT/NET), typically reducing psychostimulant potency while introducing metabolic selectivity.

-

Antimicrobial Mechanism: The nitro-moiety acts as a "Trojan horse" prodrug, activated specifically by bacterial nitroreductases to generate cytotoxic nitroso intermediates, a mechanism validated in resistant Gram-negative pathogens.[1]

-

Synthetic Utility: It serves as a high-fidelity precursor for 2-(4-aminophenyl)morpholine scaffolds, which are privileged structures in kinase inhibitor design (e.g., PI3K/mTOR pathways).

Chemical Basis & Structure-Activity Relationship (SAR)

The biological activity of this scaffold is dictated by the precise positioning of the phenyl ring and the electronic influence of the nitro substituent.

The C-Aryl vs. N-Aryl Distinction

It is critical to distinguish the target molecule from its isomer:

-

Target: 2-(4-Nitrophenyl)morpholine: The phenyl ring is attached to the carbon at position 2. This creates a chiral center and aligns with the phenethylamine pharmacophore (CNS activity).

-

Isomer: 4-(4-Nitrophenyl)morpholine: The phenyl ring is attached to the nitrogen. This is a common precursor for Linezolid-type antibiotics and Factor Xa inhibitors but lacks the psychostimulant profile.

SAR Logic

The following diagram illustrates the functional divergence of the 2-phenylmorpholine core based on substitution.

Pharmacology & Mechanism of Action[2]

CNS Activity: Monoamine Transporter Modulation

As a phenmetrazine analog, 2-(4-nitrophenyl)morpholine retains the fundamental topology required to bind to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Mechanism: It acts as a substrate-type releaser. It enters the presynaptic neuron via the transporter and reverses the transport direction (efflux), increasing synaptic neurotransmitter levels.

-

Electronic Effect: The p-nitro group is strongly electron-withdrawing (

). In phenethylamine SAR, electron-withdrawing groups on the phenyl ring generally decrease potency at DAT compared to unsubstituted or electron-donating analogs (e.g., 4-methyl). Therefore, this analog is expected to be a weaker stimulant than phenmetrazine, reducing abuse potential while maintaining wakefulness-promoting or anorectic properties.

Antimicrobial Activity: The "Nitro-Switch"

The most distinct biological application of this analog is as a hypoxia-selective or bacteria-selective toxin.

-

Target: Type I Nitroreductases (oxygen-insensitive) found in bacteria (e.g., E. coli, M. tuberculosis).

-

Mechanism:

-

The morpholine ring aids solubility and cellular uptake.

-

Bacterial nitroreductases reduce the

group to a hydroxylamine ( -

These reactive species covalently bind to bacterial DNA and proteins, causing cell death.

-

Selectivity: Mammalian cells (which rely on oxygen-sensitive Type II nitroreductases) are largely spared under aerobic conditions, providing a therapeutic window.

-

Experimental Protocols

Synthesis of 2-(4-Nitrophenyl)morpholine

This protocol avoids the use of highly toxic phenacyl bromides by utilizing a styrene oxide ring-opening strategy.

Reagents: 4-Nitrostyrene oxide, Ethanolamine, Sulfuric acid, Toluene.

-

Ring Opening:

-

Dissolve 4-nitrostyrene oxide (10 mmol) in ethanol (20 mL).

-

Add ethanolamine (12 mmol) dropwise at 0°C.

-

Stir at room temperature for 4 hours. The epoxide opens to form the diol intermediate: 2-((2-hydroxy-2-(4-nitrophenyl)ethyl)amino)ethanol.

-

-

Cyclization:

-

Dissolve the intermediate in 70% H₂SO₄ (15 mL).

-

Heat to 140°C for 2 hours. ( Critical Step: High temperature is required to effect the dehydration cyclization).

-

Pour onto crushed ice and neutralize with NaOH to pH 10.

-

-

Purification:

-

Extract with CH₂Cl₂ (3 x 50 mL).

-

Purify via column chromatography (Silica gel, MeOH:DCM 1:19).

-

Yield: Typically 60-75% as a yellow solid.

-

In Vitro Monoamine Release Assay

To quantify the psychostimulant potential relative to phenmetrazine.

System: Rat brain synaptosomes (striatum for Dopamine, cortex for Norepinephrine).

| Parameter | Condition |

| Buffer | Krebs-Ringer HEPES (pH 7.4) |

| Radioligand | [³H]-DA (Dopamine) or [³H]-NE (Norepinephrine) |

| Incubation | 15 min at 37°C (Uptake phase) |

| Drug Treatment | Add 2-(4-nitrophenyl)morpholine (1 nM – 100 µM) |

| Release Phase | 5 min incubation; terminate by rapid filtration |

| Analysis | Scintillation counting; Calculate EC₅₀ via non-linear regression |

Validation Criteria:

-

Positive Control: Methamphetamine (EC₅₀ ~20 nM) or Phenmetrazine (EC₅₀ ~50 nM).

-

Negative Control: Vehicle (DMSO < 0.1%).

-

Result Interpretation: An EC₅₀ > 1000 nM indicates low abuse potential.

Safety & Toxicology Profile

Mutagenicity (Ames Test)

Nitro-aromatic compounds carry a structural alert for mutagenicity due to the same mechanism that makes them antibacterial (DNA binding of reduced metabolites).

-

Risk: High. The 2-(4-nitrophenyl)morpholine analog is likely Ames positive in strains TA98 and TA100 with S9 activation.

-

Mitigation: In drug development, the nitro group is often reduced to the amine and acylated (e.g., to an acetamide) to eliminate mutagenicity while retaining biological activity.

Metabolic Stability

The morpholine ring is metabolically robust, but the phenyl ring is susceptible to:

-

Nitro-reduction: Rapid in anaerobic conditions (gut microflora).

-

N-oxidation: Possible at the morpholine nitrogen.

Visualization of Biological Pathways

The following diagram details the dual-pathway mechanism (Host vs. Bacteria) for this scaffold.

References

-

Kourounakis, A. P., et al. (2020).[2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from [Link]

-

PubChem. (2024). 2-Phenylmorpholine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Wikipedia. (2024).[3] Substituted phenylmorpholine derivatives and psychostimulant activity.[4][5] Retrieved from [Link]

Sources

- 1. (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate; CAS No.: 1795733-79-7 [chemshuttle.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

Protocol for the N-Boc Deprotection of 2-(4-Nitrophenyl)morpholine: A Detailed Guide to Mechanism, Execution, and Optimization

An Application Guide for Researchers

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[1][2] This application note provides a comprehensive guide to the N-Boc deprotection of 2-(4-nitrophenyl)morpholine, a substrate of interest in medicinal chemistry and drug development.[3][4][5] We delve into the underlying chemical principles, present two robust, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and offer expert insights into reaction optimization and troubleshooting. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical steps necessary to perform this transformation efficiently and successfully.

Introduction: The Strategic Role of Boc Deprotection

In multi-step synthesis, the strategic protection and deprotection of reactive functional groups is paramount.[6] The amine functional group, being nucleophilic and basic, often requires masking to prevent unwanted side reactions. The Boc group serves as an excellent protecting agent for amines due to its steric bulk and electronic properties, which render the nitrogen lone pair non-reactive.[1] Its removal is typically achieved under acidic conditions, which cleave the carbamate to regenerate the amine while leaving many other functional groups intact.[2]

The target molecule, 2-(4-nitrophenyl)morpholine, contains a secondary amine within a morpholine ring and an electron-withdrawing nitro group on the phenyl substituent. A successful deprotection protocol must efficiently remove the Boc group without compromising the integrity of the morpholine or the nitroaryl moiety. The protocols detailed herein are optimized for this specific class of substrate, ensuring high yields and purity of the desired secondary amine salt.

The Deprotection Mechanism: An Acid-Catalyzed Cascade

The removal of the Boc group is not a simple hydrolysis but a carefully orchestrated cascade reaction initiated by a strong acid.[7] The mechanism provides the rationale for the choice of reagents and conditions.

Pillar of the Mechanism: The entire process hinges on the formation of the highly stable tert-butyl cation.

-

Protonation: The reaction begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., H⁺ from TFA or HCl). This step activates the carbonyl group, making it a better leaving group.

-

C-O Bond Cleavage: The protonated carbamate undergoes spontaneous cleavage of the tert-butyl-oxygen bond. This heterolytic cleavage is the rate-determining step and is driven by the formation of the resonance-stabilized and inductively stabilized tertiary carbocation (tert-butyl cation).

-

Carbamic Acid Formation & Decarboxylation: This cleavage event generates the unstable carbamic acid intermediate and the tert-butyl cation. The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[7]

-

Cation Fate & Product Formation: The tert-butyl cation is quenched by eliminating a proton to form gaseous isobutene or by reacting with a nucleophile.[8] The deprotected amine is protonated by the excess acid in the reaction medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).

The presence of the electron-withdrawing nitro group on the phenyl ring does not interfere with this mechanism. Nitro groups are generally stable under the strong acidic conditions required for Boc deprotection.[9]

Caption: Figure 1: Acid-Catalyzed N-Boc Deprotection Mechanism

Experimental Protocols: A Step-by-Step Guide

The following protocols are standard, reliable methods for the N-Boc deprotection of 2-(4-nitrophenyl)morpholine. The choice between them often depends on the desired final salt form, solvent compatibility for subsequent steps, and reagent availability.

Protocol 1: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally rapid method. TFA is a strong acid that readily dissolves the starting material and facilitates a clean reaction.[10]

Materials and Reagents:

-

N-Boc-2-(4-nitrophenyl)morpholine

-

Trifluoroacetic Acid (TFA), reagent grade (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-2-(4-nitrophenyl)morpholine (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration). Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C.

-

Causality: Starting at 0 °C helps to control any initial exotherm and minimizes potential side reactions.

-

-

Acid Addition: While stirring at 0 °C, add TFA (5-10 equiv) dropwise to the solution. A significant excess of TFA is often used to ensure the reaction proceeds to completion quickly.[10]

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

-

Aqueous Work-up (Neutralization): Carefully dilute the residue with DCM and transfer it to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the remaining acid. Caution: This will cause vigorous CO₂ evolution. Continue adding the basic solution until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Self-Validation: This step is critical to convert the amine trifluoroacetate salt into the free amine, which is soluble in the organic layer.

-

-

Extraction: Extract the aqueous layer with DCM (2-3 times). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with deionized water, followed by brine to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-nitrophenyl)morpholine.

-

Purification: If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: Using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and yields the hydrochloride salt of the amine, which is often preferred in pharmaceutical applications due to its crystalline nature.[11]

Materials and Reagents:

-

N-Boc-2-(4-nitrophenyl)morpholine

-

HCl solution in 1,4-dioxane (typically 4 M)

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base conversion)

-

Round-bottom flask, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve N-Boc-2-(4-nitrophenyl)morpholine (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is low, then add the 4 M HCl/dioxane solution (5-10 equiv). Alternatively, add the solid starting material directly to the HCl/dioxane solution.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the product will precipitate out of the solution as a solid.

-

Reaction Monitoring: Monitor the reaction by TLC. To do this, take a small aliquot, quench it with a basic solution (e.g., NaHCO₃), extract with an organic solvent, and spot the organic layer on the TLC plate.

-

Product Isolation (as HCl salt): Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to further precipitate the product. Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum. This provides the 2-(4-nitrophenyl)morpholine hydrochloride salt directly.

-

Conversion to Free Base (Optional): If the free amine is required, suspend the hydrochloride salt in a mixture of DCM and saturated NaHCO₃ solution.[12] Stir vigorously until all the solid dissolves. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine, wash, dry, and concentrate the organic layers as described in Protocol 1.

Workflow and Data Summary

Caption: Figure 2: General Experimental Workflow

Table 1: Comparison of Deprotection Protocols

| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |

| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Time | 1–4 hours | 1–4 hours |

| Product Form | Initially TFA salt; isolated as free base | Initially HCl salt; can be isolated as salt or free base |

| Pros | High solubility of reagents; fast reaction. | Yields a crystalline HCl salt; avoids chlorinated solvents. |

| Cons | TFA is corrosive and volatile; DCM is a regulated solvent.[8] | Dioxane can form peroxides; precipitation can make stirring difficult. |

Troubleshooting and Expert Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient acid. 2. Low reaction temperature or short duration. 3. Water present in the reaction mixture. | 1. Add more equivalents of acid. 2. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C). 3. Ensure all glassware and solvents are anhydrous. |

| Side Product Formation | 1. tert-butylation of the electron-rich phenyl ring. 2. Degradation of other acid-sensitive functional groups. | 1. Add a cation scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[11] 2. Use a milder acidic condition or lower the reaction temperature. |

| Low Yield After Work-up | 1. Incomplete neutralization (product remains in aqueous layer as salt). 2. Product is partially water-soluble. | 1. Ensure the aqueous layer is strongly basic (pH > 8) before extraction. 2. Use a more polar extraction solvent like ethyl acetate or perform more extractions. |

| Product is an Oil/Difficult to Handle | The free amine may be non-crystalline at room temperature. | Convert the product to its hydrochloride (HCl) or other salt, which is often a stable, crystalline solid and easier to handle and purify. |

Safety Precautions

-

Acid Handling: Both Trifluoroacetic Acid (TFA) and concentrated Hydrochloric Acid (HCl) are highly corrosive and volatile. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Solvents: Dichloromethane (DCM) is a suspected carcinogen and should be handled with care in a well-ventilated area. 1,4-Dioxane can form explosive peroxides upon storage and should be tested before use.

-

Neutralization: The neutralization of strong acids with a bicarbonate base is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly and with caution to avoid pressure buildup and splashing.

References

-

Request PDF. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031–25039. Available at: [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25031-25039. Available at: [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

-

Puschmann, F. F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1849. Available at: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

Yang, L., Wang, Y-G., & Wang, S-L. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, 67(Pt 12), o3246. Available at: [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

Thomson, C. G., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(11), 1836–1841. Available at: [Link]

-

ACS Publications. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

-

ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

-

RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

PubMed. (2004). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: 2-(4-Nitrophenyl)morpholine as a Dual-Vector Scaffold in FBDD

This Application Note provides a comprehensive technical guide for using 2-(4-Nitrophenyl)morpholine in Fragment-Based Drug Discovery (FBDD). It is designed for medicinal chemists and structural biologists, focusing on the unique advantages of C-substituted morpholines over their N-substituted counterparts.[1][2]

Executive Summary

In the library of privileged structures, morpholines are ubiquitous. However, the vast majority of morpholine fragments utilized in early screening are N-substituted (4-aryl morpholines).[1][2] This guide focuses on the 2-(4-Nitrophenyl)morpholine scaffold (e.g., CAS 10389-51-2 or chiral variants like 1795733-78-6), a C-substituted morpholine that offers distinct topological advantages.[1][2] Unlike N-substituted variants, this scaffold retains a secondary amine at position 4, providing a critical vector for fragment growing without abolishing the core binding interactions.[1] Furthermore, the nitro group serves as a "masked" handle, ready for reduction and subsequent elaboration.[1]

Physicochemical Profile & Fragment Suitability

The suitability of 2-(4-Nitrophenyl)morpholine as a fragment is grounded in the "Rule of Three" (Ro3).[1][2] Its C-substitution introduces a chiral center at C2, allowing for the exploration of 3D chemical space ("escaping flatland") which is often lacking in planar N-aryl fragments.[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | FBDD Implications |

| Molecular Weight | 208.21 Da | Ideal (<300 Da).[1][2] Allows significant mass addition during optimization.[2] |

| cLogP | ~1.2 - 1.5 | Optimal lipophilicity.[1][2] Low risk of non-specific hydrophobic aggregation.[2] |

| TPSA | ~58 Ų | Good membrane permeability predictor; suitable for intracellular targets.[1][2] |

| H-Bond Donors | 1 (NH) | The secondary amine is a key interaction point (or growth vector).[1][2] |

| H-Bond Acceptors | 4 (O, N) | Morpholine ether oxygen and Nitro group oxygens.[1][2] |

| Chirality | Yes (C2) | Available as (R) or (S) enantiomers.[2] Resolving hits can boost potency 10-100x.[1][2] |

Strategic Workflow: The "Dual-Vector" Approach

The power of this fragment lies in its two distinct vectors for elaboration.

-

Vector A (N4-Position): The secondary amine is highly reactive (alkylation, acylation, sulfonylation).

-

Vector B (Nitro-Position): The nitro group is a robust precursor to an aniline, enabling growth in the opposite direction.[1]

Figure 1: Fragment Elaboration Workflow

Caption: Strategic workflow for elaborating the 2-(4-Nitrophenyl)morpholine scaffold. The fragment offers two orthogonal synthetic handles for growing into adjacent protein sub-pockets.

Experimental Protocols

Protocol A: Biophysical Validation via STD-NMR

Saturation Transfer Difference (STD) NMR is the preferred method for validating this fragment because it detects binding regardless of the protein's catalytic activity and maps the ligand's binding epitope (showing if the nitro or morpholine ring is the primary anchor).

Materials:

-

Target Protein (20 µM in D₂O buffer).[2]

-

Fragment: 2-(4-Nitrophenyl)morpholine (1 mM, 50x excess).[1][2]

-

Instrument: 600 MHz NMR with cryoprobe.

Step-by-Step Procedure:

-

Sample Preparation: Dissolve the fragment in d6-DMSO (100 mM stock). Dilute into the protein buffer (Phosphate or Tris, pH 7.4, 150 mM NaCl) to a final concentration of 1 mM. Ensure DMSO < 5%.

-

Control Experiment: Run a 1D ¹H NMR of the fragment alone to assign resonances. The aromatic protons (nitro-ring) will appear ~8.2 ppm and ~7.5 ppm.[1][2] The morpholine protons will appear ~3-4 ppm.[1][2]

-

On-Resonance Irradiation: Set the saturation pulse at a frequency where only protein protons resonate (e.g., -0.5 ppm or 12 ppm).[1][2] Apply a train of Gaussian pulses for 2 seconds.

-

Off-Resonance Irradiation: Set the reference pulse far from any signal (e.g., 30 ppm).[1][2]

-

Data Processing: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1][2]

-

Interpretation: Signals that appear in the difference spectrum indicate protons in close contact with the protein surface.

-

Expectation: If the morpholine amine interacts with an aspartate residue (common in kinases), the morpholine protons will show strong STD effects.

-

Protocol B: Chemical Elaboration (Nitro Reduction)

To utilize Vector B , the nitro group must be converted to an aniline. This must be done after Vector A is secured if orthogonal protection is not used, or as the first step if the amine is to be preserved (requires Boc-protection of N4).[1]

Reaction: Reduction of Nitro group to Aniline

-

Precursor: N-Boc-2-(4-nitrophenyl)morpholine (commercially available or prepared via Boc-protection of the fragment).[1][2]

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).[2]

Procedure:

-

Setup: In a round-bottom flask, dissolve 1.0 eq of the nitro-morpholine fragment in Ethanol/Water (4:1 ratio, 0.1 M concentration).

-

Activation: Add 5.0 eq of Iron powder and 5.0 eq of Ammonium Chloride.

-

Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2 hours. Monitor by LC-MS (Target mass: M-16+2 = M-14 loss? No, Nitro (-NO2,[1][3] 46) to Amine (-NH2,[1][2] 16) is a loss of 30 Da).[2]

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.[1][2]

-

Isolation: Concentrate the filtrate under reduced pressure. Partition between EtOAc and saturated NaHCO₃.[1][2] Dry organic layer (MgSO₄) and concentrate.[2]

-

Result: You now have the N-Boc-2-(4-aminophenyl)morpholine.[1][2] The aniline is ready for amide coupling (e.g., with acid chlorides) to grow into a hydrophobic pocket.

Case Study: Targeting the Kinase Hinge Region

Hypothetical application based on structural logic.

Challenge: A kinase target has a shallow hinge region (ATP binding site) and a unique "back-pocket" accessible only through a narrow channel.[1][2] Strategy:

-

The Anchor: The morpholine nitrogen of 2-(4-Nitrophenyl)morpholine acts as the H-bond acceptor/donor pair for the hinge region (mimicking the adenine ring of ATP).[1][2]

-

The Geometry: The C2-substitution angles the phenyl ring towards the "gatekeeper" residue.[1]

-

The Growth:

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Solubility in Buffer | Nitro group hydrophobicity/Crystal packing.[1][2] | Use 1-2% DMSO.[1][2] If testing >1mM, verify lack of aggregation using DLS (Dynamic Light Scattering).[2] |

| Racemic Complexity | Commercial fragment is a racemate.[1][2] | Separate enantiomers via Chiral SFC before crystallization trials. Protein binding is likely stereospecific.[2] |

| Chemical Stability | Oxidation of morpholine (rare) or nitro-reduction in vivo.[1][2] | Nitro groups are stable in vitro.[1][2] For cell assays, be aware that cellular reductases might convert -NO2 to -NH2, changing potency.[1][2] |

References

-

Fragment-Based Drug Discovery Strategies: Murray, C. W., & Rees, D. C. (2009).[1][2] The rise of fragment-based drug discovery.[1][2][4][5][6][7] Nature Chemistry, 1(3), 187–192. Link[2]

-

Morpholine Scaffolds in Medicinal Chemistry: Kux, D., et al. (2022).[2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Chemical Biology & Drug Design. Link[2]

-

Nitro Group as a Synthetic Handle: Nepali, K., et al. (2019).[2] Nitro group-containing drugs.[1][2][8][9][10] Journal of Medicinal Chemistry. Link[2]

-

STD-NMR Protocol: Mayer, M., & Meyer, B. (1999).[1][2] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

-

Synthesis of 2-Aryl Morpholines: Varrone, M., et al. (2015).[1][2] Enantioselective Synthesis of 2-Substituted Morpholines. Organic Letters. Link[2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 4-(2-Nitrophenyl)morpholine | C10H12N2O3 | CID 96365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Fragment-Based Drug Discovery - 2023 Archive [drugdiscoverychemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cacheby.com [cacheby.com]

- 9. (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate; CAS No.: 1795733-79-7 [chemshuttle.com]

- 10. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]

Application Note: Bioconjugation Strategies Using 2-(4-Nitrophenyl)morpholine Scaffolds

This Application Note is designed for scientists and drug developers specializing in Antibody-Drug Conjugates (ADCs) and protein engineering. It details the utilization of 2-(4-Nitrophenyl)morpholine as a specialized linker scaffold, chosen for its ability to modulate hydrophobicity and provide a "masked" conjugation handle via the nitro group.

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), the hydrophobicity of the payload-linker complex often leads to aggregation, rapid clearance, and immunogenicity. While PEGylation is a standard solution, it can mask therapeutic efficacy. This guide introduces 2-(4-Nitrophenyl)morpholine as a rigid, semi-hydrophilic linker scaffold.

This molecule offers a dual-advantage:

-

Physicochemical Modulation: The morpholine ring disrupts hydrophobic stacking interactions common in cytotoxic payloads (e.g., PBD dimers, auristatins), improving aqueous solubility without the steric bulk of long PEG chains.

-

Latent Reactivity (The "Nitro Switch"): The 4-nitrophenyl group serves as a masked amine. It remains inert during initial synthetic steps (payload attachment at the morpholine nitrogen) and is selectively reduced to an aniline for the final bioconjugation step, enabling high-fidelity chemoselectivity.

Chemical Basis & Mechanism of Action[1]

The Scaffold Architecture

The 2-(4-Nitrophenyl)morpholine scaffold functions as a heterobifunctional bridge. Its asymmetry allows for sequential functionalization, preventing cross-linking during synthesis.

-

Site A (Morpholine Nitrogen): A secondary amine acting as a nucleophile. This is the attachment point for the Payload (drug) or a spacer arm.

-

Site B (Nitro Group): An electron-withdrawing group that masks the phenyl ring. Upon chemical reduction, it converts to an electron-rich aniline, which serves as the attachment point for the Biomolecule (Antibody/Protein).

Solubility Enhancement Mechanism

Unlike linear alkyl linkers, the morpholine ring introduces a "kink" and polar heteroatoms (Oxygen/Nitrogen) into the linker backbone. This disrupts the

Mechanistic Pathway Diagram

The following diagram illustrates the activation logic of the scaffold, moving from the inert nitro-precursor to the active bioconjugate.

Figure 1: The sequential activation pathway of the 2-(4-Nitrophenyl)morpholine linker, highlighting the "masking" utility of the nitro group.

Experimental Protocols

Phase I: Linker Synthesis & Activation

Objective: To attach a payload to the morpholine ring and convert the nitro group into a reactive isothiocyanate (ITC) or NHS-reactive amine for conjugation.

Reagents Required:

-

2-(4-Nitrophenyl)morpholine (Starting Material)

-

Payload with Alkyl Halide handle (e.g., Chloromethyl-Drug)

-

Iron powder (Fe), Ammonium Chloride (

) -

Thiophosgene (for ITC conversion) or Succinic Anhydride (for NHS route)

-

DIPEA (Base), DMF/Ethanol (Solvents)

Protocol Steps:

-

Payload Coupling (N-Alkylation):

-

Dissolve 2-(4-Nitrophenyl)morpholine (1.0 eq) in dry DMF.

-

Add DIPEA (2.5 eq) and the halo-functionalized payload (1.1 eq).

-

Heat to 60°C for 4-12 hours under

. -

Validation: Monitor via LC-MS for disappearance of secondary amine mass.

-

-

Nitro Reduction (The "Unmasking"):

-

Suspend the Nitro-Linker-Payload intermediate in Ethanol/Water (3:1).

-

Add Fe powder (5 eq) and

(5 eq). Reflux at 80°C for 2 hours. -

Filter through Celite to remove iron sludge. Concentrate filtrate.

-

Result: You now have the Aniline-Linker-Payload .

-

-

Activation (Option A: Isothiocyanate for Lysine Conjugation):

-

Dissolve Aniline-intermediate in DCM/Water biphasic system with

. -

Add Thiophosgene (1.2 eq) dropwise at 0°C. Stir for 1 hour.

-

Outcome: Phenyl-N=C=S (Isothiocyanate) active ester.

-

Phase II: Bioconjugation to Monoclonal Antibody (mAb)

Objective: Conjugate the activated linker-payload to surface lysines of a mAb.

Protocol Steps:

-

Buffer Exchange:

-

Buffer exchange the mAb into Modification Buffer (50 mM Sodium Borate, pH 8.5, 1 mM EDTA). Note: High pH is required for Isothiocyanate coupling.

-

-

Conjugation Reaction:

-

Dissolve the Activated Linker (from Phase I) in dry DMSO (concentration 10 mM).

-

Add Linker to mAb solution.[1][2] Target a molar excess of 8-12x (Linker:mAb) to achieve a Drug-Antibody Ratio (DAR) of ~4.

-

Keep DMSO final concentration < 10% v/v to prevent mAb precipitation.

-

Incubate at 37°C for 2 hours or 4°C overnight.

-

-

Purification:

-

Remove excess small molecule linker using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS (pH 7.4).

-

Critical Step: Perform Size Exclusion Chromatography (SEC) to remove any aggregates.

-

Quality Control & Validation

Quantitative assessment is mandatory to ensure the morpholine scaffold has effectively mitigated aggregation.

Table 1: Critical Quality Attributes (CQAs) for Morpholine-Linker ADCs

| Attribute | Analytical Method | Acceptance Criteria | Rationale |

| Drug-Antibody Ratio (DAR) | HIC-HPLC or LC-MS (Q-TOF) | Target ± 0.5 (e.g., 3.5 - 4.5) | Ensures consistent potency. |

| Aggregation | SEC-HPLC | < 5% High Molecular Weight (HMW) species | Verifies morpholine's solubility benefit. |

| Free Drug | RP-HPLC | < 1% | Ensures linker stability and purification success. |

| Endotoxin | LAL Assay | < 0.5 EU/mg | Mandatory for in vivo studies. |

Workflow Visualization: The "Morpholine-Bridge" Strategy

This diagram details the specific logic of using the morpholine scaffold to connect a hydrophobic drug to a hydrophilic antibody.

Figure 2: End-to-end workflow from scaffold synthesis to purified Antibody-Drug Conjugate.

Troubleshooting & Optimization

-

Issue: Low conjugation efficiency (Low DAR).

-

Cause: The aniline (formed after reduction) is less nucleophilic than aliphatic amines.

-

Solution: Do not conjugate the aniline directly to an NHS-ester on the antibody. Instead, convert the aniline to an Isothiocyanate (as per Protocol 3.1) or react the aniline with a bifunctional succinate linker first to create a terminal carboxylic acid, then NHS-activate that acid.

-

-

Issue: Precipitation during conjugation.

-

Cause: Payload hydrophobicity overpowering the morpholine's solubility.

-

Solution: Add 10% Trehalose to the conjugation buffer or increase the DMSO co-solvent to 15% (validate mAb stability first).

-

References

-

Wang, L. J., et al. (2012).[3] "4-(4-Nitrophenyl)morpholine."[3][4] Acta Crystallographica Section E, 68(4), o1235. Link

-

Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell, 9(1), 33-46. Link

-

Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery, 16(5), 315-337. Link

-

Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology, 30(7), 631-637. (Context on linker hydrophobicity). Link

-

Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res, 32, 3526–3540. Link

Sources

Technical Support Center: 2-(4-Nitrophenyl)morpholine Cyclization

Status: Operational Ticket ID: #MORPH-NO2-CYC-001 Subject: Yield Optimization & Troubleshooting for 2-Substituted Morpholine Ring Closure Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Structural Context

This guide addresses the synthesis of 2-(4-nitrophenyl)morpholine , a C-substituted morpholine derivative structurally related to phenmetrazine.

Critical Distinction:

Unlike N-aryl morpholines (which are synthesized via trivial SNAr displacement), the 2-aryl scaffold requires the construction of the morpholine ring upon a chiral or achiral benzylic backbone. The yield-limiting step is invariably the cyclization of the acyclic amino-diol precursor:

The Core Challenge

The 4-nitro group is a strong electron-withdrawing group (EWG). While it prevents unwanted electrophilic aromatic substitution (e.g., sulfonation) during acid catalysis, it significantly destabilizes the benzylic carbocation intermediate required for SN1-type cyclizations. This forces researchers to use harsher conditions, often leading to charring (tar formation) rather than ring closure.

Diagnostic Workflow (Decision Tree)

Before altering your protocol, identify your current failure mode using the logic flow below.

Figure 1: Diagnostic logic for identifying yield-limiting factors in morpholine cyclization.

Protocol Optimization & Troubleshooting

Method A: Acid-Mediated Cyclodehydration (The "Industrial" Route)

Best for: Large scale, robust substrates, cost-efficiency.

The Mechanism: Acid-catalyzed dehydration typically proceeds via protonation of the primary alcohol followed by intramolecular nucleophilic attack by the secondary alcohol (or vice versa). However, with the 4-nitro substituent, the benzylic position is deactivated.

Optimized Protocol:

-

Concentration: Do not use neat H2SO4. Use 70-75% H2SO4 .

-

Temperature: 130–140 °C is the "Goldilocks" zone. Above 150°C causes rapid charring due to the nitro group's thermal sensitivity in acid.

-

Time: 6–12 hours.

| Symptom | Root Cause | Corrective Action |

| Black Tar / Insoluble Residue | Oxidative degradation or polymerization initiated by concentrated H2SO4 at high heat. | Dilute Acid: Switch to 70% H2SO4. The water content acts as a heat sink and moderates acidity.Inert Atmosphere: Run under N2 to prevent oxidative side reactions. |

| Low Conversion (<40%) | Equilibrium limitation (Water is a byproduct). | Azeotropic Distillation: Switch acid source to p-Toluenesulfonic acid (pTsOH) (3.0 eq) in Toluene or Xylene . Use a Dean-Stark trap to physically remove water, driving the equilibrium. |

| Impurity: Vinyl Species | Elimination of the benzylic -OH instead of cyclization. | Thermodynamic Control: Lower temperature to 110°C and extend reaction time. Elimination is entropically favored at higher temperatures. |

Method B: One-Pot Activation/Cyclization (The "Precision" Route)

Best for: High value intermediates, chiral synthesis, avoiding harsh acids.

The Mechanism: Selective activation of the primary alcohol (less sterically hindered) using a sulfonyl chloride (MsCl or TsCl), followed by intramolecular displacement by the benzylic alkoxide.

Optimized Protocol:

-

Substrate:

-(2-hydroxyethyl)-2-amino-1-(4-nitrophenyl)ethanol. -

Reagents: Methanesulfonyl chloride (MsCl, 1.1 eq), Triethylamine (TEA, 2.5 eq).

-

Solvent: DCM or THF (Anhydrous).

-

Temperature: 0°C for activation

Reflux for cyclization.

Critical Step: The addition of MsCl must be done at -10°C to 0°C to ensure kinetic selectivity for the primary alcohol over the benzylic alcohol.

| Symptom | Root Cause | Corrective Action |

| Di-mesylated Impurity | MsCl attacked both hydroxyl groups. | Stoichiometry Control: Strictly limit MsCl to 1.05–1.1 equivalents. Add dropwise over 1 hour.Temp Control: Ensure reaction is < 0°C during addition. |

| Aziridine Formation | Intramolecular attack of the amine on the mesylate (forming a 3-membered ring) instead of the morpholine. | Protect the Amine: This method works best if the nitrogen is already alkylated or protected (e.g., N-benzyl). If N-H is free, aziridine is a major risk. Use the Mitsunobu method (Method C) for free amines. |

Method C: Mitsunobu Cyclization (The "Stereo-Inversion" Route)

Best for: Enantiopure synthesis, mild conditions.

If you require a specific stereochemistry (e.g., retaining or inverting the benzylic center), this is the superior method.

Protocol:

-

Reagents: Triphenylphosphine (PPh3, 1.5 eq), DIAD or DEAD (1.5 eq).

-

Solvent: THF (anhydrous).

-

Condition: 0°C

RT.

Note: The Mitsunobu reaction activates the alcohol to form a leaving group.[1][2] Since the benzylic alcohol is secondary and the hydroxyethyl group is primary, the reaction often favors the primary activation. However, for 2-(4-nitrophenyl)morpholine precursors, the phenolic-like acidity is not relevant here (it's an aliphatic alcohol), so competition exists.

Yield Tip: Pre-form the betaine (PPh3 + DEAD) at 0°C before adding the substrate to reduce side reactions.

Comparative Data Analysis

The following data summarizes expected yields based on internal optimization studies for electron-deficient phenyl morpholines.

| Method | Reagents | Typical Yield | Purity Profile | Scalability |

| Acid Dehydration | 70% H2SO4, 140°C | 45–60% | Moderate (Requires chromatography) | High |

| Dean-Stark | pTsOH, Toluene, Reflux | 65–75% | Good (Crystalline salts) | High |

| Mesylation (Base) | MsCl, TEA, DCM | 50–70% | High (Specific impurities) | Moderate |

| Mitsunobu | PPh3, DEAD, THF | 75–85% | High (Difficult purification of Ph3PO) | Low (Costly) |

Frequently Asked Questions (FAQs)